4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one

Medicinal Chemistry Drug Design Physicochemical Properties

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one (CAS 142877-39-2) is a synthetic organic compound belonging to the piperazinone class, characterized by a six-membered piperazine ring containing a carbonyl group at the 2-position, an N-methyl substituent, and a dimethylaminoethyl side chain. With the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 142877-39-2
Cat. No. B130404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
CAS142877-39-2
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1=O)CCN(C)C
InChIInChI=1S/C9H19N3O/c1-10(2)4-6-12-7-5-11(3)9(13)8-12/h4-8H2,1-3H3
InChIKeyVBBIBKKOZGGNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one Overview


4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one (CAS 142877-39-2) is a synthetic organic compound belonging to the piperazinone class, characterized by a six-membered piperazine ring containing a carbonyl group at the 2-position, an N-methyl substituent, and a dimethylaminoethyl side chain. With the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis. Its structure provides a defined combination of hydrogen bond acceptors (carbonyl oxygen, tertiary amines), a calculated LogP of approximately -0.69, and a polar surface area (PSA) of 32.34 Ų, which collectively influence its physicochemical and biological properties .

Scaffold
Piperazinone with defined H-bonding pattern for SAR exploration
Receptor Context
Measurable androgen receptor binding baseline supports modulator studies
Substitution
Specific N-4 dimethylaminoethyl substitution for regioisomer-controlled research

Structural Specificity of 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one


The 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one scaffold cannot be trivially interchanged with other piperazine or piperazinone analogs due to its precise arrangement of functional groups, which dictates its unique pharmacophore and reactivity profile. Subtle alterations—such as the absence of the carbonyl group (as in 1-methyl-4-(2-dimethylaminoethyl)piperazine), the relocation of the dimethylaminoethyl side chain (as in 1-[2-(dimethylamino)ethyl]piperazin-2-one), or the removal of the N-methyl group—fundamentally alter the compound's hydrogen-bonding capacity, basicity, and lipophilicity, thereby affecting its target engagement, metabolic stability, and synthetic utility. The following quantitative evidence demonstrates that these structural differences translate into measurable and functionally significant disparities, making targeted procurement of this specific CAS number essential for reproducible scientific outcomes [1].

Reduced piperazine analog
Absence of carbonyl group raises lipophilicity and alters hydrogen-bonding capacity, potentially shifting solubility and membrane interaction profiles.
Regioisomer (N-1 substitution)
N-1 isomer lacks reported androgen receptor binding data, which may alter SAR interpretation and target engagement studies.
N-Methyl removal
Elimination of N-methyl group can change basicity and pharmacophore geometry, potentially affecting receptor binding and metabolic stability.

Quantitative Evidence for 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one


Piperazinone Core: Impact on LogP and PSA

The presence of the piperazin-2-one carbonyl in 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one introduces a key hydrogen bond acceptor and modulates the basicity of the adjacent nitrogen, differentiating it from the fully reduced piperazine analog 1-methyl-4-(2-dimethylaminoethyl)piperazine (CAS 104-19-8). This structural modification is quantitatively reflected in the calculated LogP and PSA values: the target compound exhibits a LogP of -0.69 and a PSA of 32.34 Ų, whereas the reduced analog is significantly more lipophilic with an estimated LogP > 0.5 and lacks the carbonyl-mediated hydrogen-bonding capacity [1]. These differences directly impact aqueous solubility and passive membrane permeability, which are critical parameters in both biological assay design and synthetic workflow compatibility.

LogP & PSA Profile
Class-level inference
Target: LogP −0.69, PSA 32.34 Ų
Analog: LogP >0.5, no carbonyl
Supports aqueous solubility context; may reduce off-target membrane interactions.
In silico calculation; experimental validation recommended.
Medicinal Chemistry Drug Design Physicochemical Properties

Androgen Receptor Binding Profile

In a fluorescence polarization binding assay, 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one demonstrated measurable affinity for the androgen receptor ligand-binding domain (AR-LBD) with an IC50 value of 10,000 nM (10 µM) [1]. While this affinity is relatively weak, it provides a quantitative baseline for structure-activity relationship (SAR) studies. In contrast, the structurally related compound 1-[2-(dimethylamino)ethyl]piperazin-2-one (CAS 933694-20-3), which differs only in the position of the dimethylaminoethyl substitution, has no reported binding data for the androgen receptor in the same assay system, highlighting the functional impact of the N-1 versus N-4 substitution pattern.

AR Binding Affinity
Cross-study comparable
IC50 = 10,000 nM (10 µM)
Defined AR-LBD baseline supports SAR optimization; regioisomer lacks comparable engagement.
Fluorescence polarization assay; GST-tagged AR LBD.
Receptor Pharmacology Binding Affinity Androgen Receptor

Regioisomeric Impact on Receptor Binding

The regiochemistry of the dimethylaminoethyl substituent on the piperazinone ring critically influences receptor binding profiles. 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one (N-4 substituted) exhibits measurable androgen receptor binding (IC50 = 10,000 nM), while the isomeric 1-[2-(dimethylamino)ethyl]piperazin-2-one (N-1 substituted) shows no documented affinity for this target [1]. Furthermore, literature on sigma receptor ligands indicates that piperazinone derivatives with specific N-substitution patterns can be tailored for sigma-1 versus sigma-2 receptor selectivity, a property that is highly sensitive to the position and nature of the substituent [2]. The N-4 substitution in the target compound positions the basic dimethylamino group for potential interactions that differ fundamentally from those of the N-1 isomer.

Receptor Selectivity
Class-level inference
N-4 substitution: AR binding + sigma receptor SAR context
N-1 isomer: no reported AR binding
N-4 substitution pattern provides distinct sigma-receptor SAR context; N-1 isomer lacks this profile.
Sigma receptor selectivity derived from class-level literature.
Medicinal Chemistry Sigma Receptors Structure-Activity Relationship

Applications of 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one


Androgen Receptor Modulator SAR Studies

Given its quantifiable, albeit weak, androgen receptor ligand-binding domain (AR-LBD) affinity (IC50 = 10,000 nM), this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing androgen receptor modulators. Its defined binding affinity provides a measurable baseline from which to assess the impact of subsequent chemical modifications, thereby streamlining the hit-to-lead optimization process. The compound's moderate lipophilicity (calculated LogP ~ -0.69) and defined hydrogen-bonding capacity make it a suitable scaffold for improving aqueous solubility while maintaining target engagement [1].

Sigma Receptor Probe Development

Literature on piperazinone derivatives demonstrates that N-substitution patterns are critical for achieving selectivity between sigma-1 and sigma-2 receptors [2]. The N-4 substituted dimethylaminoethyl group in this compound positions it as a distinct scaffold for developing novel sigma receptor probes. Researchers can leverage this compound's unique substitution pattern to explore SAR around sigma receptor subtypes, potentially yielding tool compounds for studying sigma receptor biology in neurological disorders and cancer.

Building Block for Complex Molecule Synthesis

The compound's dual functionality—a reactive piperazinone core and a basic dimethylaminoethyl side chain—makes it a valuable building block for the synthesis of more complex organic molecules and polymers. The carbonyl group in the piperazinone ring serves as a handle for further derivatization (e.g., reduction, alkylation, or amide coupling), while the tertiary amine can participate in quaternization or serve as a metal-coordinating ligand. This versatility supports its use in the construction of diverse chemical libraries for drug discovery and materials science applications .

CNS-Targeted Drug Synthesis Intermediate

The presence of a basic dimethylamino group and a conformationally constrained piperazinone ring is a common motif in central nervous system (CNS) drug candidates. This compound can serve as an advanced intermediate in the synthesis of potential antidepressants, antipsychotics, or cognitive enhancers. Its calculated physicochemical properties (PSA 32.34 Ų, LogP -0.69) fall within favorable ranges for CNS penetration (typically PSA < 90 Ų, LogP 1-4), making it a strategic building block for optimizing blood-brain barrier permeability in drug discovery programs [1].

Application
Selection Property
Validation Focus
AR modulator SAR studies
Defined AR binding baseline
SAR optimization and receptor engagement endpoints
Sigma receptor probe development
N-4 substitution pattern for sigma selectivity
Sigma-1/sigma-2 selectivity profiling
Complex molecule synthesis
Piperazinone carbonyl derivatization handle
Synthetic route compatibility and product purity
CNS research intermediate scaffold
Physicochemical profile for CNS penetration
BBB permeability and metabolic stability assays
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